4-chloro-3-(propan-2-yl)benzonitrile
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Overview
Description
4-Chloro-3-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and an isopropyl group at the 3-position
Mechanism of Action
Target of Action
This compound belongs to the class of aromatic nitriles, which are known to interact with a variety of biological targets depending on their specific structures
Mode of Action
The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context .
Pharmacokinetics
Aromatic nitriles, in general, are known to be readily soluble in organic solvents and only sparingly soluble in water . This could potentially affect the bioavailability of the compound.
Result of Action
As an aromatic nitrile, it could potentially have a wide range of effects depending on its specific targets and the biochemical context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-3-(propan-2-yl)benzonitrile . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(propan-2-yl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzonitrile.
Alkylation: The 4-chlorobenzonitrile undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(propan-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-substituted benzonitriles.
Oxidation: Formation of 4-chloro-3-(propan-2-yl)benzoic acid or 4-chloro-3-(propan-2-yl)benzaldehyde.
Reduction: Formation of 4-chloro-3-(propan-2-yl)benzylamine.
Scientific Research Applications
4-Chloro-3-(propan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
4-Chlorobenzonitrile: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropylbenzonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-3-methylbenzonitrile: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
Uniqueness: 4-Chloro-3-(propan-2-yl)benzonitrile is unique due to the presence of both chlorine and isopropyl substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
1349716-25-1 |
---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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